molecular formula C10H11NO5 B1598228 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid CAS No. 55739-39-4

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid

Cat. No.: B1598228
CAS No.: 55739-39-4
M. Wt: 225.2 g/mol
InChI Key: ZASGCNOMAYYQIX-UHFFFAOYSA-N
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Description

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is an organic compound that features both carboxylic acid and phenolic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzoic acid with formaldehyde and glycine under acidic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group for substitution reactions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and alter their activity, either inhibiting or activating them. This interaction is often mediated through hydrogen bonding and hydrophobic interactions with the active site of the enzyme.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzoic acid: Lacks the carboxymethylaminomethyl group, making it less versatile in certain applications.

    3-(Aminomethyl)-4-hydroxybenzoic acid: Similar structure but without the carboxymethyl group, affecting its reactivity and solubility.

Uniqueness

3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid is unique due to the presence of both carboxymethyl and aminomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

3-[(carboxymethylamino)methyl]-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c12-8-2-1-6(10(15)16)3-7(8)4-11-5-9(13)14/h1-3,11-12H,4-5H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASGCNOMAYYQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CNCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407296
Record name 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55739-39-4
Record name 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Carboxymethylaminomethyl)-4-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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